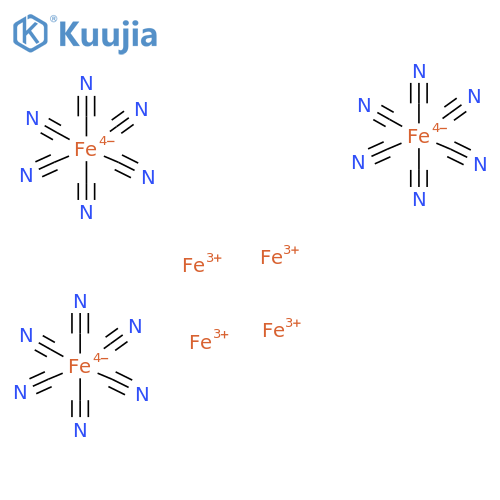Cas no 14038-43-8 (Iron(III) Ferrocyanide)

Iron(III) Ferrocyanide structure
商品名:Iron(III) Ferrocyanide
CAS番号:14038-43-8
MF:C18Fe7N18
メガワット:859.228204727173
MDL:MFCD00135663
CID:49611
PubChem ID:253660230
Iron(III) Ferrocyanide 化学的及び物理的性質
名前と識別子
-
- Prussian blue
- Iron blue
- Pigment Blue 27
- Ferric ferrocyanide
- Ferric hexacyanoferrate (II)
- C.I. 77510
- MILORI BLUE
- C.I.PIGMENT BLUE 27
- Iron(III) Hexacyanoferrate(II)
- iron(III)ferrocyanide
- PRUSSIAN BLUE, BIOLOGICAL STAIN C.I.NO.77510
- BERLIN BLUE
- Biological stain
- CHINESE BLUE
- Miroli Blue
- PARIS BLUE
- Prussian Blue, pure
- Blue 27
- CI 77510
- ferrocin
- ferrotsin
- Vossenblau
- Steel blue
- Iron(III) Ferrocyanide
- miloriblue
- Ferric hexacyanoferrate
- Parisian blue
- Preussischblau
- Turnbulls Blau
- Berliner Blau
- iron (III) ferrocyanide
- C18Fe7N18
- iron(3+) hexacyanoferrate(4-)
- iron(III) hexacyanidoferrate(II)
- DNMNDNSFJMUUFM-UHFFFAOYSA-N
- FERRIC HEXACYANOFERRATE(II)
- iron(3+) hexacyanidoferrate(4-)
- Prussian Blue (ferric ferrocyanide)
- DB06783
- BC677645
- ferrihexacyanoferrate
- hexacyano-ferrate(4-iron(3+)(3:4)
- hexakis(cyano-C)-iron(3+)(3:4),(OC-6-11)-Ferrate(4-)
- iron(3+)(3:4),(oc-6-11)-ferrate(4-hexakis(cyano-c)-
- iron(3+)ferrocyanide
-
- MDL: MFCD00135663
- インチ: 1S/18CN.7Fe/c18*1-2;;;;;;;/q;;;;;;;;;;;;;;;;;;3*-4;4*+3
- InChIKey: DNMNDNSFJMUUFM-UHFFFAOYSA-N
- ほほえんだ: [Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[Fe+3].[Fe+3].[Fe+3].[Fe+3]
計算された属性
- せいみつぶんしりょう: 859.60000
- どういたいしつりょう: 859.6
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 36
- 重原子数: 43
- 回転可能化学結合数: 0
- 複雑さ: 127
- 共有結合ユニット数: 25
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 428
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 紺色の結晶または粉末。銅の閃光を帯びた濃い青色から明るい青色に変化する濃い色の顔料です。高い着色能力。耐光性が強い。弱酸には強いが、アルカリには弱い。
- 密度みつど: 1.8
- ゆうかいてん: >300°C
- ふってん: 25.7 °C at 760 mmHg
- フラッシュポイント: °C
- ようかいど: Practically insoluble in water
- すいようせい: ほとんど溶けない
- あんていせい: Stable. Incompatible with strong acids, strong oxidizing agents, ammonia. Light sensitive.
- PSA: 428.22000
- LogP: 0.28454
- ようかいせい: 水に溶けず、エタノール、エーテル、希酸に溶ける。新しく製造された場合は、酢酸水溶液に溶解することができます。高温では、ぶんかい or combustion.
- かんど: Hygroscopic
- マーカー: 7910
Iron(III) Ferrocyanide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 1993
- WGKドイツ:1
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22; S24/25
- RTECS番号:LJ8200000
-
危険物標識:




- セキュリティ用語:S24/25
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R40; R22; R10; R36/38; R23/25; R11; R36/37/38
Iron(III) Ferrocyanide 税関データ
- 税関コード:29322910
- 税関データ:
中国税関コード:
29322910
Iron(III) Ferrocyanide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0881531143-25g |
Iron(III) Ferrocyanide |
14038-43-8 | 25g |
¥ 38.8 | 2024-07-19 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0881531123-500g |
Iron(III) Ferrocyanide |
14038-43-8 | 500g |
¥ 385.9 | 2024-07-19 | ||
| BAI LING WEI Technology Co., Ltd. | 143632-25G |
Iron(III) ferrocyanide |
14038-43-8 | 25G |
¥ 351 | 2022-04-25 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0849-25G |
Iron(III) Hexacyanoferrate(II) |
14038-43-8 | 25g |
¥260.00 | 2024-04-17 | ||
| TRC | I775228-250mg |
Iron(III) Ferrocyanide |
14038-43-8 | 250mg |
$ 57.00 | 2023-09-07 | ||
| TRC | I775228-500mg |
Iron(III) Ferrocyanide |
14038-43-8 | 500mg |
$ 80.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66950-100g |
Ferric ferrocyanide |
14038-43-8 | 100g |
¥79.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018735-2.5kg |
Iron(III) Ferrocyanide |
14038-43-8 | 2.5kg |
¥1080 | 2023-09-10 | ||
| abcr | AB208623-100 g |
Iron(III) hexacyanoferrate(II); . |
14038-43-8 | 100 g |
€149.40 | 2023-07-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-269261-25 g |
Iron(III) hexacyanoferrate(II), |
14038-43-8 | 25g |
¥331.00 | 2023-07-10 |
Iron(III) Ferrocyanide 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
14038-43-8 (Iron(III) Ferrocyanide) 関連製品
- 13601-19-9(Sodium ferrocyanide)
- 4948-15-6(Pigment Red 149 (Technical Grade))
- 147-14-8(Copper(II) Phthalocyanine)
- 1185-57-5(Ammonium iron(III) citrate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:14038-43-8)Prussian blue

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ